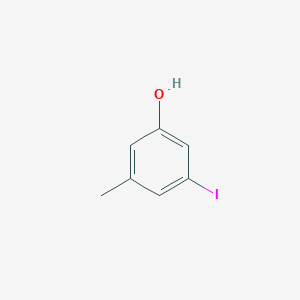

3-Iodo-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7IO |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

3-iodo-5-methylphenol |

InChI |

InChI=1S/C7H7IO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 |

InChI Key |

WLXVFUZRNVZSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)O |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 Iodo 5 Methylphenol and Its Isomers

Direct Iodination Protocols for Phenolic Systems

Direct iodination of phenolic compounds involves the introduction of an iodine atom onto the aromatic ring through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which facilitates this transformation.

Electrophilic Iodination with Molecular Iodine and Oxidizing Agents (e.g., Trichloroisocyanuric Acid/Wet SiO2)

A mild and efficient method for the iodination of phenols utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species, "I+". One such system employs trichloroisocyanuric acid (TCCA) and wet silica (B1680970) gel (SiO2). In this heterogeneous system, TCCA reacts with water present in the wet SiO2 to produce hypochlorous acid (HOCl). The HOCl then oxidizes molecular iodine (I2) to generate the electrophilic iodinating agent. The wet SiO2 provides a large surface area for the reaction to occur efficiently.

The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature, leading to the rapid and high-yielding formation of mono-iodinated phenols. The workup is often straightforward, involving simple filtration to remove the solid reagents.

| Substrate (Phenol Derivative) | Product(s) | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 3-Iodo-4-hydroxybenzaldehyde | Immediate | 98 |

| Phenol | 4-Iodophenol and 2-Iodophenol | Immediate | High |

| p-Cresol | 2-Iodo-4-methylphenol | Immediate | High |

| Anisole | p-Iodoanisole | Immediate | 98 |

Regioselective Control in Iodination Reactions

The regioselectivity of the direct iodination of substituted phenols like 3-methylphenol (m-cresol) is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating group and an ortho-, para-director, albeit weaker than the hydroxyl group.

In the case of 3-methylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The positions ortho to the methyl group are C2 and C4, and the para position is C6. Therefore, the incoming electrophilic iodine is directed to positions 2, 4, and 6. The combined directing effects of both the hydroxyl and methyl groups strongly favor substitution at these positions. The steric hindrance from the methyl group may slightly disfavor substitution at the C2 position compared to the C4 and C6 positions. Consequently, a mixture of isomers, namely 2-iodo-5-methylphenol, 4-iodo-3-methylphenol, and 2-iodo-3-methylphenol, is expected. Achieving the synthesis of a single isomer, such as 3-iodo-5-methylphenol, through direct iodination of m-cresol (B1676322) is challenging due to this lack of regiocontrol.

Indirect Synthesis Routes via Precursor Modification

To overcome the regioselectivity challenges of direct iodination, indirect synthesis routes that build the desired substitution pattern through a series of reactions on a suitable precursor are often employed.

Oxidative Decarboxylation Approaches from Iodobenzoic Acid Analogues

The oxidative decarboxylation of aromatic carboxylic acids provides a pathway to the corresponding phenols. This transformation can be achieved using various reagents, often involving transition metal catalysis or hypervalent iodine compounds. In principle, this compound could be synthesized from 3-iodo-5-methylbenzoic acid through such a reaction. The process involves the replacement of the carboxylic acid group with a hydroxyl group. While this method is a known transformation for benzoic acids, specific examples for the synthesis of this compound from its corresponding benzoic acid are not readily found in the literature, suggesting that other routes may be more synthetically viable or efficient.

Diazotization and Iodide Replacement from Aminophenol Derivatives

A classic and reliable method for the introduction of an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction or a related diazotization-iodide replacement sequence. This multi-step process begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by an iodide ion.

For the synthesis of this compound, the required precursor would be 3-amino-5-methylphenol (B1274162). The synthesis would proceed as follows:

Diazotization: 3-amino-5-methylphenol is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group and is readily displaced by the iodide ion to yield this compound.

This method offers excellent regiocontrol as the position of the iodine atom is determined by the initial position of the amino group on the precursor molecule.

Borylation-Oxidation Sequences in Substituted Arene Conversions

Modern synthetic methodologies, such as C-H activation followed by borylation and subsequent oxidation, offer powerful tools for the regioselective synthesis of phenols. An iridium-catalyzed borylation reaction can introduce a boronic ester group at a specific position on an aromatic ring, which can then be oxidized to a hydroxyl group.

A practical one-pot C-H activation/borylation/oxidation sequence has been demonstrated for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. A similar strategy could be envisioned for the synthesis of this compound, likely starting from 1-iodo-3-methylbenzene. The key steps would be:

Iridium-Catalyzed Borylation: 1-iodo-3-methylbenzene would be reacted with a boron source, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst. The borylation would be directed to the C5 position due to steric and electronic factors.

Oxidation: The resulting boronic ester intermediate would then be oxidized in the same pot using an oxidizing agent like sodium perborate (B1237305) or hydrogen peroxide under basic conditions to yield the final product, this compound.

This one-pot procedure is advantageous as it avoids the isolation of intermediates and can be performed on a multigram scale with high yield.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic compounds to reduce environmental impact and improve safety. For the synthesis of this compound from m-cresol, this involves the use of safer reagents and solvents, milder reaction conditions, and improved atom economy.

One prominent green approach is the use of molecular iodine (I₂) in conjunction with an environmentally benign oxidant, such as hydrogen peroxide (H₂O₂). This system avoids the use of harsher or more toxic traditional oxidants. The reaction proceeds via the in situ generation of a more electrophilic iodine species. Water is often employed as a solvent, which is a significant improvement over volatile and hazardous organic solvents. The reaction is typically carried out under mild temperature conditions, reducing energy consumption.

Another significant green methodology involves the use of N-Iodosuccinimide (NIS) as an iodinating agent. organic-chemistry.orgresearchgate.net NIS is a solid, easy-to-handle reagent that offers advantages in terms of safety and handling compared to gaseous or volatile halogenating agents. The reactions are often catalyzed by a small amount of a Brønsted acid, such as trifluoroacetic acid, which can be used in catalytic quantities rather than stoichiometric amounts, thereby minimizing waste. researchgate.net These reactions can be performed at room temperature and often exhibit high regioselectivity, which is a critical factor in the synthesis of a specific isomer like this compound. researchgate.netresearchgate.net The use of NIS in conjunction with an acid catalyst allows for the efficient iodination of activated aromatic rings, such as phenols. researchgate.net

Mechanochemical methods, which involve reactions in the solid state by grinding, also represent a frontier in green synthesis. uky.edu Using NIS for the iodination of phenols by grinding can lead to high yields in very short reaction times (5-8 minutes) and simplifies the work-up procedure, often eliminating the need for purification solvents. uky.edu This solvent-free approach significantly reduces the generation of hazardous waste.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes are paramount in chemical manufacturing. When synthesizing this compound from m-cresol, the primary challenge is to direct the iodine atom to the C3 position, avoiding substitution at other activated positions (C1, C5, and the formation of di-iodinated products).

Traditional methods for the iodination of phenols often suffer from a lack of selectivity and may use hazardous reagents. In contrast, modern green chemistry approaches not only offer environmental benefits but can also provide superior control over the reaction's outcome.

The use of N-Iodosuccinimide with an acid catalyst is particularly effective for the regioselective iodination of various methoxy- or methyl-substituted aromatic compounds. organic-chemistry.org The choice of acid and solvent can fine-tune the reactivity and selectivity. For m-cresol, the hydroxyl group is a powerful ortho-, para-director, activating the C1 and C5 positions. The methyl group is also an ortho-, para-director, activating the C2 and C4 positions. The desired C3 position is sterically less hindered than the C1 position (adjacent to the bulky hydroxyl group) and is electronically activated. Therefore, careful selection of reagents and conditions is necessary to favor iodination at this site.

Below is a comparative analysis of different synthetic methodologies for the iodination of phenols, providing an insight into the expected outcomes for m-cresol.

| Method | Reagents | Conditions | Typical Yield | Selectivity Profile | Green Chemistry Aspects |

|---|---|---|---|---|---|

| Traditional Iodination | I₂ / Oxidizing Agent (e.g., HNO₃) | Harsh acids, organic solvents | Variable | Often leads to a mixture of isomers and poly-iodination | Poor: Uses hazardous reagents, generates significant waste |

| Hydrogen Peroxide Method | I₂, H₂O₂ | Water as solvent, mild temperature | Good to Excellent | Generally good para-selectivity, but can be substrate-dependent | Excellent: Benign solvent (water), non-toxic oxidant, good atom economy |

| NIS with Acid Catalyst | NIS, catalytic Trifluoroacetic Acid | Acetonitrile or other organic solvent, room temperature | Excellent | High regioselectivity, particularly for mono-iodination researchgate.net | Good: Safer iodinating agent, catalytic use of acid |

| Mechanochemical Method | NIS | Solid-state grinding, room temperature | High (94-99%) uky.edu | Reported to be highly selective uky.edu | Excellent: Solvent-free, rapid reaction, minimal waste |

The data indicates that green chemistry approaches, particularly those employing NIS, offer significant advantages in terms of yield, selectivity, and environmental impact. The ability to achieve high regioselectivity is crucial for avoiding costly and wasteful separation of unwanted isomers, making these methods more efficient and economical for the targeted synthesis of this compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Iodo 5 Methylphenol

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for many synthetic transformations due to its relatively low bond dissociation energy and the ability of iodide to function as an excellent leaving group. This facilitates a variety of reactions, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org

For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In the case of 3-iodo-5-methylphenol, the molecule lacks strong electron-withdrawing groups. Instead, it possesses electron-donating groups (the methyl group and the hydroxyl group). These groups increase the electron density of the aromatic ring, which disfavors attack by nucleophiles and destabilizes the potential anionic intermediate. Consequently, this compound is generally unreactive towards traditional SNAr pathways under standard conditions. Alternative strategies, such as those involving radical-mediated pathways or transition-metal catalysis, are typically required to achieve substitution at the iodinated carbon. osti.gov

The aryl iodide moiety of this compound is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net The general mechanism for many of these transformations involves a catalytic cycle with a transition metal, typically palladium, that includes oxidative addition, transmetalation (for Stille and Negishi), migratory insertion (for Heck), and reductive elimination steps. wikipedia.orgnih.govyoutube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 3-alkenyl-5-methylphenol derivatives. The reaction is known for its high stereoselectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The aryl iodide of this compound can be effectively coupled with a variety of organostannanes (e.g., vinyl-, alkynyl-, or arylstannanes) to create new C-C bonds. organic-chemistry.org While versatile and tolerant of many functional groups, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in a reaction catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope and high reactivity. wikipedia.orgorganic-chemistry.org Importantly, methods have been developed for the Negishi cross-coupling of unprotected phenols, making this reaction directly applicable to this compound without the need for protecting the hydroxyl group. scispace.com

The following table summarizes these key cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Catalyst | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Palladium (e.g., Pd(OAc)₂) | 3-Alkenyl-5-methylphenol |

| Stille Reaction | Organostannane (e.g., R-SnBu₃) | Palladium (e.g., Pd(PPh₃)₄) | 3-R-5-methylphenol |

| Negishi Reaction | Organozinc (e.g., R-ZnCl) | Palladium or Nickel | 3-R-5-methylphenol |

Beyond C-C bond formation, the aryl iodide of this compound is a key substrate for forming bonds between the aromatic carbon and various heteroatoms, such as nitrogen, oxygen, and sulfur. These reactions are crucial for synthesizing a wide range of important structures, including pharmaceuticals and materials. nih.govnih.gov

A common method for forming C-N and C-O bonds is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine or an alcohol. In the case of this compound, this would involve coupling with a primary or secondary amine to form a substituted aniline, or with another phenol (B47542) or alcohol to form a diaryl ether or an alkyl aryl ether, respectively. Modern variations of these reactions often use palladium or other transition metals as catalysts, which can offer milder reaction conditions and broader substrate scope. mdpi.com These catalytic systems facilitate the formation of important structural motifs found in many biologically active molecules. nih.gov

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for reactivity in this compound. Its acidic proton can be easily removed by a base, and the resulting phenoxide is a potent nucleophile. This allows for reactions like alkylation and esterification. Furthermore, the hydroxyl group can be converted into an excellent leaving group, activating the carbon to which it is attached for other substitution reactions.

The hydroxyl group of this compound can be readily converted into an ether through O-alkylation. This reaction, a classic example of the Williamson ether synthesis, typically involves deprotonation of the phenol with a base (such as sodium hydride or potassium carbonate) to form the corresponding phenoxide. This highly nucleophilic phenoxide then displaces a halide or other leaving group from an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) to form the desired ether.

A potential competing pathway in the alkylation of phenols is C-alkylation, where the alkylating agent reacts with the electron-rich aromatic ring instead of the phenoxide oxygen. google.com However, by carefully selecting the reaction conditions (e.g., solvent and counter-ion), O-alkylation can be made the predominant pathway, leading to high yields of the corresponding 3-iodo-5-methylalkoxybenzene.

The phenolic hydroxyl group can be transformed into an excellent leaving group, which dramatically alters the reactivity of the molecule. A common and highly effective method for this is conversion to a sulfonate ester, particularly a trifluoromethanesulfonate, or triflate (-OTf). This is achieved by reacting this compound with triflic anhydride (B1165640) (Tf₂O) or triflyl chloride (TfCl) in the presence of a base like pyridine.

The resulting aryl triflate behaves as a "pseudo-halide" and is an excellent substrate for metal-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org This two-step sequence—triflation followed by cross-coupling—provides a powerful synthetic strategy. It allows for sequential, site-selective functionalization of the aromatic ring. For instance, one could first perform a cross-coupling reaction at the aryl iodide position and then, after converting the hydroxyl group to a triflate, perform a second, different cross-coupling reaction at the triflate position. This orthogonal reactivity is a cornerstone of modern synthetic strategy for building complex molecules.

The following table outlines the key transformations of the phenolic hydroxyl group.

| Reaction | Reagent | Functional Group Transformation |

| Etherification | Alkyl halide (R-X) + Base | Phenol (-OH) → Ether (-OR) |

| Triflation | Triflic anhydride (Tf₂O) + Base | Phenol (-OH) → Triflate (-OTf) |

Diazotization-Coupling Reactivity with Aromatic Amineswikipedia.org

The reaction of primary aromatic amines with nitrous acid (HNO₂) generates diazonium salts, a process known as diazotization. organic-chemistry.orgbyjus.com These resulting diazonium salts are weak electrophiles that can react with activated aromatic compounds, such as phenols, in a process called azo coupling. slideshare.net This electrophilic aromatic substitution reaction is a cornerstone for the synthesis of a vast array of azo compounds, which are widely used as dyes and pigments. researchgate.netmanchester.ac.uk

When this compound is employed as the coupling component, its reactivity is overwhelmingly dictated by the strongly activating hydroxyl group. This group directs the incoming diazonium cation to the positions ortho and para to itself, which correspond to the C2, C4, and C6 positions of the aromatic ring. The general mechanism involves the attack of the electron-rich phenolic ring on the electrophilic terminal nitrogen of the diazonium salt, followed by deprotonation to restore aromaticity. slideshare.net

The coupling reaction is typically carried out in mildly alkaline or neutral conditions to ensure a sufficient concentration of the phenoxide ion, which is even more strongly activated than the neutral phenol. The specific aromatic amine used to generate the diazonium salt determines the substitution on the second aromatic ring of the resulting azo compound.

Table 1: Predicted Azo Coupling Products with this compound

| Aromatic Amine Precursor | Diazonium Salt | Predicted Azo Product(s) |

|---|---|---|

| Aniline | Benzenediazonium chloride | 2-((E)-phenyldiazenyl)-3-iodo-5-methylphenol and 4-((E)-phenyldiazenyl)-3-iodo-5-methylphenol |

| p-Toluidine | 4-Methylbenzenediazonium chloride | 2-((E)-(p-tolyl)diazenyl)-3-iodo-5-methylphenol and 4-((E)-(p-tolyl)diazenyl)-3-iodo-5-methylphenol |

Note: The formation of the C6-coupled isomer is also possible but may be sterically hindered by the adjacent methyl group at C5.

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

The phenolic ring of this compound is highly susceptible to electrophilic aromatic substitution (SEAr) due to the presence of the powerful activating hydroxyl (-OH) group. lkouniv.ac.inlibretexts.org The regiochemical outcome of these substitutions is determined by the cumulative directing effects of the three substituents: the hydroxyl, methyl, and iodo groups.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-director.

Methyl Group (-CH₃): A weakly activating, ortho-, para-director.

Iodo Group (-I): A weakly deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects.

The directing influences of all three substituents converge on the C2, C4, and C6 positions, making these sites highly activated toward electrophilic attack. The powerful activating effect of the hydroxyl group is the dominant factor. libretexts.org Consequently, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, often under mild conditions and potentially without the need for a strong Lewis acid catalyst. masterorganicchemistry.comambeed.com

Halogenation: Bromination or chlorination of this compound is expected to occur rapidly. Due to the high activation of the ring, controlling the reaction to achieve monosubstitution can be challenging, and polysubstituted products may form easily. libretexts.org The primary products would be 2-halo-, 4-halo-, and 6-halo-3-iodo-5-methylphenol.

Nitration: Treatment with dilute nitric acid is anticipated to yield a mixture of nitro-substituted phenols. The primary substitution products will be 2-nitro-3-iodo-5-methylphenol and 4-nitro-3-iodo-5-methylphenol. Stronger nitrating conditions could lead to dinitration or oxidative side reactions.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, likely at the C2 or C4 positions. This reaction is reversible, a feature that can be exploited in synthetic strategies by using the sulfonyl group as a temporary blocking group. lkouniv.ac.in

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ in CS₂ | 2-Bromo-3-iodo-5-methylphenol, 4-Bromo-3-iodo-5-methylphenol |

| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Nitro-3-iodo-5-methylphenol, 4-Nitro-3-iodo-5-methylphenol |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Hydroxy-6-iodo-4-methylbenzenesulfonic acid, 4-Hydroxy-2-iodo-6-methylbenzenesulfonic acid |

Radical-Mediated Reaction Pathways

The structure of this compound offers two primary sites for the initiation of radical-mediated reactions: the carbon-iodine bond and the phenolic hydroxyl group.

Aryl Radical Generation: The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate a 3-hydroxy-5-methylphenyl radical. nih.gov This aryl radical is a highly reactive intermediate that can participate in a variety of transformations. A key application of such intermediates is in radical cyclization reactions, where the aryl radical attacks an unsaturated bond within the same molecule to form a new ring. acs.orgwikipedia.org For this to occur with this compound, a side chain containing a double or triple bond would need to be present on the molecule. Another common pathway for aryl radicals is iodine atom transfer, a chain reaction process where the radical abstracts an iodine atom from another molecule. nih.gov

Aryloxyl Radical Generation: The phenolic proton can be abstracted by an oxidizing agent, often mediated by hypervalent iodine reagents or metal catalysts, to form a 3-iodo-5-methylphenoxyl radical. chemrxiv.org These aryloxyl radicals are key chain-carrying intermediates in many oxidative coupling and dearomatization reactions. chemrxiv.org For instance, in the presence of a suitable nucleophile, the aryloxyl radical can undergo coupling, leading to the formation of new C-O or C-C bonds. These pathways are fundamental to the synthesis of complex natural products and polycyclic compounds. nih.gov

Table 3: Potential Radical-Mediated Reactions of this compound

| Radical Type | Generation Method | Key Intermediate | Potential Subsequent Reactions |

|---|---|---|---|

| Aryl Radical | Homolysis of C-I bond (e.g., using AIBN, heat, or light) | 3-Hydroxy-5-methylphenyl radical | Intramolecular cyclization (with appropriate side chain), Hydrogen atom abstraction, Iodine atom transfer |

The diverse reactivity of this compound makes it a versatile building block in organic synthesis, capable of undergoing a range of transformations to produce complex and valuable molecules.

Comprehensive Spectroscopic and Structural Characterization Studies of 3 Iodo 5 Methylphenol

X-ray Crystallography for Solid-State Structure Elucidation

Without experimental crystal structure data, a definitive analysis of the molecular conformation of 3-Iodo-5-methylphenol in the solid state is not possible. Such an analysis would reveal the orientation of the hydroxyl and iodo substituents relative to the methyl group on the phenol (B47542) ring. Furthermore, while phenol derivatives primarily exist in the enol form, X-ray crystallography could confirm this and investigate the potential for any tautomeric forms, such as keto-enol tautomerism, in the solid state, although this is generally not observed for simple phenols.

Detailed analysis of intermolecular interactions and crystal packing, often visualized using Hirshfeld surface analysis, is contingent on the availability of a crystal structure. This analysis would identify and quantify significant non-covalent interactions, such as hydrogen bonding involving the hydroxyl group, and potential halogen bonding involving the iodine atom, which would govern how the molecules arrange themselves in a crystalline lattice. Hirshfeld surface analysis provides a visual representation of these interactions and a quantitative breakdown of different contact types contributing to the crystal packing.

Vibrational Spectroscopy

Specific vibrational spectra (FT-IR and Raman) for this compound are not available in the reviewed literature. These techniques are crucial for identifying the functional groups and fingerprinting the molecule.

An experimental FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include a broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations would also be present. The C-I stretching vibration is expected at lower frequencies, typically in the far-infrared region.

A Raman spectrum for this compound would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give a strong signal in Raman spectroscopy. The C-I bond, due to its polarizability, would also be expected to show a characteristic Raman signal at low wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H and ¹³C NMR spectra for this compound were not found. NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution by providing information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the phenolic proton, the aromatic protons, and the methyl protons. The chemical shift of the phenolic OH proton would be variable and dependent on concentration and solvent. The three aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns determined by their coupling to each other. The methyl group would likely appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents, with the carbon bearing the hydroxyl group and the carbon bearing the iodine atom showing characteristic shifts.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl group protons.

The aromatic region would likely display signals for the three non-equivalent protons on the benzene (B151609) ring. The substitution pattern (iodine at C3, methyl at C5, and hydroxyl at C1) influences the electronic environment of each proton, leading to different chemical shifts. The proton at C2, situated between the hydroxyl and iodo groups, would experience a different electronic environment compared to the protons at C4 and C6. The hydroxyl proton (–OH) typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl group (–CH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2) | 7.0 - 7.3 | Singlet or Doublet |

| Aromatic H (C4) | 6.8 - 7.1 | Singlet or Doublet |

| Aromatic H (C6) | 6.7 - 7.0 | Singlet or Doublet |

| Phenolic OH | 4.5 - 6.0 (variable) | Broad Singlet |

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring, plus one signal for the methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded among the ring carbons, appearing at a downfield chemical shift. The carbon bonded to the iodine atom (C3) will also have a characteristic chemical shift, typically at a higher field than unsubstituted aromatic carbons due to the heavy atom effect of iodine. The carbon bearing the methyl group (C5) and the other aromatic carbons (C2, C4, C6) will each resonate at distinct chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 155 - 160 |

| C2 | 115 - 125 |

| C3 (C-I) | 90 - 100 |

| C4 | 130 - 140 |

| C5 (C-CH₃) | 140 - 145 |

| C6 | 110 - 120 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced NMR techniques would be employed.

Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between coupled protons. In the case of this compound, COSY would help to confirm the coupling relationships between the aromatic protons, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the benzene ring, and the methyl protons to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment provides information about the spatial proximity of protons. NOESY could be used to confirm the substitution pattern by observing through-space interactions between, for instance, the methyl protons and the adjacent aromatic proton at C4.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. For this compound, the spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring. The presence of the hydroxyl, iodo, and methyl substituents will influence the position and intensity of these absorption bands. Generally, phenols show two main absorption bands: one around 210-220 nm and another, weaker band around 270-280 nm. The substitution on the benzene ring in this compound is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted phenol. The exact absorption maxima (λmax) would be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom, a characteristic isotopic pattern would not be a major feature, as iodine is monoisotopic (¹²⁷I).

Fragmentation of the molecular ion would likely involve the loss of various small molecules or radicals. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl radical, or a CO molecule. The presence of the iodine atom would also lead to characteristic fragmentation patterns, such as the loss of an iodine atom or an HI molecule. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. The molecular ion would be expected at m/z 248, corresponding to the molecular formula C₇H₇IO.

Computational and Theoretical Chemistry Approaches for 3 Iodo 5 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. The two most common ab initio methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

The Hartree-Fock (HF) method approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It is a foundational approach that provides a qualitative understanding of electronic structure but often requires correction for more accurate quantitative predictions, as it does not fully account for electron correlation. austinpublishinggroup.com

Density Functional Theory (DFT) has become a more prevalent method due to its favorable balance of accuracy and computational cost. echemcom.com DFT is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311++G(d,p) to perform calculations on phenolic compounds, yielding reliable results for geometry, electronic properties, and vibrational frequencies. echemcom.comresearchgate.net For a molecule like 3-Iodo-5-methylphenol, DFT calculations would be the preferred method for obtaining precise predictions of its properties. austinpublishinggroup.com

Molecular Geometry Optimization and Conformational Landscape Analysis

Before calculating molecular properties, the most stable three-dimensional structure of the molecule must be determined. This process is known as geometry optimization. mdpi.com Computational software uses algorithms to adjust the bond lengths, bond angles, and dihedral angles of an initial structure to find the geometry with the lowest potential energy. mdpi.com For this compound, this would involve finding the optimal arrangement of the methyl, hydroxyl, and iodo substituents on the benzene (B151609) ring to minimize steric hindrance and electronic repulsion.

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. researchgate.net

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Phenol (B47542) (Note: This table is an example to illustrate the type of data generated and does not represent actual calculated values for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. wolfram.com

Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the oxygen atom of the hydroxyl group and potentially the π-system of the aromatic ring. researchgate.net

Blue regions : Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green regions : Represent neutral or near-zero potential. wolfram.com

The MEP map for this compound would provide a clear visual guide to its reactive sites, highlighting the electron-rich and electron-poor areas, which is invaluable for predicting intermolecular interactions. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electronic interactions within a molecule. nih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

NBO analysis is particularly useful for studying charge transfer and delocalization effects. It quantifies the stabilization energy associated with interactions between a filled (donor) NBO and an empty (acceptor) NBO. dergipark.org.tr For this compound, NBO analysis could be used to investigate:

The hybridization of atomic orbitals.

The polarity of bonds (e.g., C-I, C-O, O-H).

Hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs or the C-C bonds of the ring into antibonding orbitals. These interactions are crucial for understanding the molecule's stability and the electronic effects of its substituents. mpg.de

Prediction and Validation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and other vibrational modes that are observed in an experimental IR spectrum. Comparing the calculated and experimental spectra helps in assigning the observed absorption bands to specific molecular motions.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. growingscience.com This allows for the calculation of the maximum absorption wavelength (λmax) and the oscillator strength of these transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). researchgate.net These theoretical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to aid in the structural elucidation of the molecule and confirm signal assignments. researcher.lifeliverpool.ac.uk

Assessment of Chemical Reactivity Descriptors for this compound Remains a Field for Future Investigation

Computational and theoretical chemistry provides a powerful lens for understanding and predicting the behavior of molecules. A key area within this field is the use of Conceptual Density Functional Theory (DFT) to quantify the reactivity of a chemical species through various descriptors. vub.bemdpi.com These descriptors, such as chemical hardness, softness, and electrophilicity, offer valuable insights into the stability and reaction tendencies of a molecule. mdpi.com

Quantum chemical calculations, typically employing methods like DFT with specific basis sets (e.g., B3LYP/6-311G+(d,p)), are the standard approach for determining these properties. researchgate.netnih.gov Such calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for deriving the reactivity descriptors.

For instance, chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). Softness (S), the reciprocal of hardness, indicates how easily a molecule's electron cloud can be polarized. Electrophilicity (ω) quantifies the ability of a species to accept electrons.

The application of these computational methods would allow for a detailed theoretical characterization of this compound, predicting its behavior in chemical reactions. However, without specific published research, any data table or detailed discussion of its reactivity descriptors would be speculative. The scientific community has yet to publish a focused computational study on this particular compound, leaving its specific reactivity profile from a theoretical standpoint to be determined by future research.

Synthesis and Academic Research Applications of 3 Iodo 5 Methylphenol Derivatives and Analogues

Design and Synthesis of Functionalized 3-Iodo-5-methylphenol Derivatives

The structural framework of this compound presents multiple reactive sites that allow for a variety of chemical modifications. The phenolic hydroxyl group, the iodine atom, and the aromatic ring itself can all be targeted to synthesize a diverse array of functionalized derivatives. This versatility makes it a valuable starting material in synthetic organic chemistry for creating novel compounds with potentially interesting properties for academic research.

Halogenated Analogues (e.g., 2-Chloro-3-iodo-5-methylphenol)

The introduction of additional halogen atoms onto the this compound scaffold can significantly alter its electronic and steric properties. The synthesis of a di-halogenated analogue such as 2-chloro-3-iodo-5-methylphenol requires a strategic approach due to the directing effects of the existing substituents (hydroxyl, methyl, and iodo groups).

A plausible synthetic route could involve the selective chlorination of m-cresol (B1676322) (3-methylphenol) as the starting material. The hydroxyl and methyl groups on m-cresol are ortho-, para-directing. Chlorination using reagents like sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst can yield a mixture of chlorinated isomers. mdpi.com Separation of the desired 6-chloro-3-methylphenol isomer would be a critical step. Subsequent iodination of this intermediate would then be performed. The hydroxyl, methyl, and chloro substituents would direct the incoming iodine atom, potentially leading to the formation of 2-chloro-5-iodo-3-methylphenol, a positional isomer of the target compound. Achieving the specific 2-chloro-3-iodo-5-methylphenol structure may require more complex, multi-step synthetic strategies involving protecting groups or alternative halogenation reagents to control regioselectivity.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the condensation of primary amines with carbonyl compounds. Phenolic Schiff bases are readily synthesized by reacting a phenol-containing aldehyde or ketone with a primary amine. nih.govmediresonline.orguobaghdad.edu.iqrsc.orgresearchgate.net

To synthesize Schiff base derivatives of this compound, a two-step process is typically employed.

Formylation: First, a carbonyl group must be introduced onto the this compound ring. This is commonly achieved through formylation reactions, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction, which would install an aldehyde group onto the aromatic ring, likely at a position ortho to the strongly activating hydroxyl group. This would yield an intermediate such as 2-hydroxy-4-iodo-6-methylbenzaldehyde.

Condensation: The resulting aldehyde intermediate is then reacted with a primary amine (R-NH2) in a suitable solvent like ethanol. mediresonline.org This condensation reaction, often catalyzed by a small amount of acid, results in the formation of the Schiff base, with the elimination of a water molecule. This method allows for the facile synthesis of a wide library of derivatives by varying the R-group of the primary amine.

Complex Heterocyclic Adducts (e.g., Benzothiazepine Derivatives)

Benzothiazepines are seven-membered heterocyclic compounds that are important structural motifs in medicinal chemistry. The synthesis of 1,5-benzothiazepine derivatives typically involves the cyclocondensation reaction of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, commonly known as a chalcone. researchgate.netnih.govderpharmachemica.comconnectjournals.comsemanticscholar.org

A synthetic strategy to incorporate the this compound moiety into a benzothiazepine structure would proceed via a chalcone intermediate:

Acetylation: The this compound is first acetylated, for example, through a Friedel-Crafts acetylation, to produce an acetophenone derivative, such as 2'-hydroxy-4'-iodo-6'-methylacetophenone.

Claisen-Schmidt Condensation: The resulting acetophenone is then subjected to a base-catalyzed Claisen-Schmidt condensation with a substituted aromatic aldehyde. This reaction forms the α,β-unsaturated ketone core structure of the chalcone.

Cyclocondensation: Finally, the synthesized chalcone containing the this compound unit is reacted with a 2-aminothiophenol in a solvent like ethanol or dimethylformamide, often with an acid catalyst, to yield the target 1,5-benzothiazepine derivative. connectjournals.com

Comparative Studies with Positional Isomers (e.g., 2-Iodo-5-methylphenol, 4-Iodo-2-methylphenol)

The biological and chemical properties of a substituted phenol (B47542) are highly dependent on the relative positions of the functional groups on the aromatic ring. Comparing this compound with its positional isomers, such as 2-iodo-5-methylphenol and 4-iodo-2-methylphenol, provides insight into these structural effects. While direct comparative studies are not extensively documented in the literature, an analysis of their physicochemical properties and predicted reactivity offers valuable information. nih.govnih.gov

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Utilization as Building Blocks in Multi-Step Organic Synthesis

Organic building blocks are foundational molecules used in the construction of more complex chemical structures. nih.gov this compound is a valuable building block due to its trifunctional nature, offering distinct sites for chemical modification:

Phenolic Hydroxyl Group: The -OH group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring towards electrophilic substitution.

Iodine Atom: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base forms a new carbon-carbon bond, enabling the synthesis of biaryl compounds. wikipedia.orgnih.govtcichemicals.comlibretexts.org

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst introduces an alkyne functional group, leading to arylalkynes. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgorganic-chemistry.org

Aromatic Ring: The positions on the benzene (B151609) ring, activated by the hydroxyl and methyl groups, are susceptible to further electrophilic aromatic substitution, such as nitration, sulfonation, or additional halogenation, allowing for further diversification of the molecular scaffold.

This multi-functionality permits chemists to perform sequential and selective reactions, building molecular complexity in a controlled manner. For example, the iodine can be used in a Suzuki coupling, followed by modification of the hydroxyl group, and finally, substitution on the aromatic ring.

Exploration of Structure-Activity Relationships in Bioactive Analogues (academic context)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.netmdpi.comnih.govmdpi.com In an academic research context, this compound can serve as a scaffold for systematic SAR exploration of a particular biological target.

The goal of such studies is to identify which parts of the molecule (pharmacophores) are essential for its activity and how modifications affect its potency, selectivity, or other properties. A typical academic SAR study on analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological effects.

Key structural modifications could include:

Halogen Substitution: Replacing the iodine atom with other halogens (fluorine, chlorine, bromine) to investigate the role of halogen size, electronegativity, and lipophilicity on activity. mdpi.comnih.gov

Alkyl Group Variation: Modifying the methyl group by replacing it with other alkyl chains (ethyl, propyl, etc.) or removing it entirely to probe steric and electronic effects at that position.

Positional Isomerism: Synthesizing and testing positional isomers (like those mentioned in section 6.2) to determine the optimal spatial arrangement of the substituents for biological activity.

Hydroxyl Group Modification: Converting the phenolic hydroxyl group into ethers or esters to assess the importance of the hydrogen-bonding capability of the -OH group.

The data from these systematic modifications are then analyzed to build a model that correlates specific structural features with the observed biological activity, guiding the design of more potent or selective compounds. oup.comnih.gov

Applications in Precursor Synthesis for Advanced Materials

The unique structural characteristics of this compound, featuring a reactive iodine atom, a hydroxyl group, and a methyl group on a benzene ring, position it as a valuable precursor in the synthesis of advanced materials. These functional groups offer multiple pathways for polymerization and molecular engineering, leading to the creation of polymers with tailored electronic, optical, and thermal properties for a variety of high-performance applications.

The presence of the iodine atom on the aromatic ring is particularly significant as it serves as a reactive site for various carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in the synthesis of conjugated polymers, which are essential materials in the field of organic electronics. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to polymerize this compound derivatives, leading to the formation of well-defined polymer architectures. For instance, the palladium-catalyzed Stille coupling is a common method for synthesizing donor-acceptor (D-A) type conjugated polymers, which are known for their tunable band gaps and charge transport properties. Similarly, direct heteroarylation polymerization (DHAP) offers a more atom-economical approach to creating these materials. usask.ca

The hydroxyl group provides another point of modification, allowing for the synthesis of a diverse range of polymer backbones. It can be converted into an ether linkage, which can enhance the solubility and processability of the resulting polymers without significantly disrupting their electronic properties. This is crucial for the fabrication of thin-film devices used in organic electronics. Furthermore, the methyl group can influence the polymer's morphology and solubility, which in turn affects the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research into analogous compounds has demonstrated the potential of halogenated phenols in advanced material applications. For example, derivatives of m-aryloxy phenols have been utilized as components in the fabrication of OLEDs. nih.gov Specifically, compounds like 3-(4-bromophenoxy)phenol have been incorporated into the organic layers of these devices to enhance their performance. nih.gov This suggests that polymers derived from this compound could exhibit interesting electroluminescent properties.

Moreover, the "precursor approach" is a valuable strategy for the synthesis of insoluble and unstable π-conjugated polycyclic compounds, which are often challenging to process. beilstein-journals.org This method involves the synthesis of a soluble and stable precursor polymer, which is then converted into the final conjugated material through a stimulus like heat or light. beilstein-journals.org The structure of this compound makes it a suitable candidate for designing such precursor polymers.

The potential applications of polymers derived from this compound are summarized in the table below, highlighting the versatility of this compound as a building block for advanced materials.

| Potential Advanced Material | Synthetic Approach | Key Functional Group Utilized | Potential Application |

| Conjugated Polymers for OLEDs | Suzuki, Stille, or Heck Coupling | C-I bond for polymerization | Emissive or host materials in organic light-emitting diodes. |

| Polymers for Organic Photovoltaics | Cross-coupling polymerization | C-I bond and -OH group (for solubility) | Donor or acceptor materials in organic solar cells. |

| Processable π-Conjugated Systems | Precursor polymer approach | C-I and -OH groups | Active layers in organic field-effect transistors (OFETs). |

| High-Performance Engineering Plastics | Etherification and cross-coupling | -OH group for ether linkages | Thermally stable and chemically resistant materials. |

While direct research on this compound for these specific applications is not extensively documented, the established chemistry of structurally similar iodophenolic compounds provides a strong basis for its potential in the synthesis of novel and functional advanced materials. nih.gov The combination of a reactive halogen, a modifiable hydroxyl group, and a solubility-enhancing methyl group makes this compound a promising and versatile precursor for the next generation of organic electronic and high-performance polymeric materials.

Future Research Directions and Unexplored Avenues for 3 Iodo 5 Methylphenol

Investigation of Novel Catalytic Transformations

The carbon-iodine bond in 3-iodo-5-methylphenol is a prime functional group for a vast array of catalytic cross-coupling reactions. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established for aryl iodides, future research could focus on more advanced and sustainable catalytic systems. nobelprize.orgsigmaaldrich.com

One promising direction is the application of C-H activation strategies. nih.govfrontiersin.org Catalysts based on rhodium(III) and iridium(III) could enable the direct functionalization of the C-H bonds on the aromatic ring of this compound, guided by the hydroxyl group. frontiersin.orgnih.govresearchgate.net This would allow for the regioselective introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to complex phenol (B47542) derivatives. nih.gov

Furthermore, the development of novel catalysts for direct arylation could expand the utility of this compound. acs.orgresearchgate.net Research into catalyst systems that can overcome challenges like catalyst poisoning by iodide, potentially through the use of additives like silver salts, would be highly beneficial. acs.orgresearchgate.net The exploration of earth-abundant metal catalysts, such as copper or iron, for cross-coupling reactions involving this compound would also represent a significant advance in sustainable chemistry.

| Potential Catalytic Reaction | Catalyst System | Potential Product Class | Significance |

| Directed C-H Arylation | [CpRh(III)] or [CpIr(III)] | Poly-substituted phenols, biaryls | Atom economy, access to complex architectures. frontiersin.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium complexes with advanced ligands | Biaryl phenols | Synthesis of liquid crystals, ligands, and bioactive molecules. nobelprize.org |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Aryl-alkynyl phenols | Precursors for functional materials and pharmaceuticals. researchgate.net |

| Buchwald-Hartwig Amination | Palladium with biarylphosphine ligands | Aryl amine phenols | Access to key pharmaceutical scaffolds. mit.edu |

| Direct Arylation | Palladium with NHC ligands | Sterically hindered biaryls | Overcoming steric challenges in biaryl synthesis. researchgate.net |

Development of Asymmetric Synthetic Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. This compound presents several unexplored opportunities in the realm of asymmetric synthesis.

A primary avenue of research would be its use as a scaffold for the design of novel chiral ligands . The phenol and iodo- functionalities provide two distinct handles for modification. For instance, the phenolic hydroxyl group can be derivatized to introduce chiral auxiliaries, while the iodine can be replaced via cross-coupling reactions to build sterically demanding and electronically tuned ligand architectures. nih.govresearchgate.netmdpi.com Ligands derived from this scaffold could find applications in a wide range of asymmetric transformations, including hydrogenations, allylic substitutions, and C-H functionalization reactions. researchgate.netmdpi.comrsc.org

Another area of interest is the direct asymmetric transformation of the this compound molecule itself. Asymmetric oxidative coupling reactions, catalyzed by chiral vanadium or iron complexes, could potentially be employed to synthesize axially chiral biaryl compounds from this compound derivatives. acs.orgnih.gov The steric hindrance provided by the methyl and iodo groups could play a crucial role in controlling the atropisomerism of the resulting biaryl product.

| Asymmetric Application | Synthetic Strategy | Potential Chiral Product | Key Research Focus |

| Chiral Ligand Synthesis | Derivatization at the hydroxyl and iodo positions | Chiral P,N-ligands or N,N'-dioxide ligands | Modular synthesis and application in asymmetric catalysis. nih.govrsc.org |

| Asymmetric Oxidative Coupling | Vanadium or Iron-catalyzed dimerization | Axially chiral biaryl diols | Controlling atroposelectivity through catalyst design. acs.org |

| Enantioselective C-H Functionalization | Use of chiral phosphoric acids or BINOL-derived ligands | Chiral poly-substituted phenols | Achieving high enantioselectivity in direct functionalization. mdpi.com |

| Asymmetric Dearomatization | Hypervalent iodine-mediated reactions with chiral catalysts | Spirocyclic compounds | Exploring novel dearomatization pathways. researchgate.net |

Integration into Supramolecular Chemistry and Host-Guest Systems

The iodine atom of this compound is a powerful yet underutilized tool for directing the assembly of complex supramolecular structures through halogen bonding . nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a Lewis base. researchgate.netresearchgate.net

Future research could focus on co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, N-oxides) to construct predictable and robust supramolecular architectures such as tapes, sheets, or even porous frameworks. researchgate.netacs.org The interplay between halogen bonding from the iodine and hydrogen bonding from the phenolic hydroxyl group could lead to the formation of highly ordered and functional crystal structures. nih.gov

Furthermore, this compound could be incorporated as a recognition unit in larger host molecules, such as calixarenes or pillararenes. The iodo-phenyl moiety could serve as a binding site for specific guest molecules through a combination of halogen bonding and hydrophobic interactions, leading to applications in molecular sensing and separation. The study of these host-guest complexes in solution and the solid state would provide fundamental insights into the nature of these non-covalent interactions. nih.govresearchgate.net

Exploration of Photo- and Electro-Chemical Reactivity

The carbon-iodine bond is known to be susceptible to photochemical cleavage, and aryl iodides can participate in a variety of photo-induced reactions. rsc.org The photochemical reactivity of this compound is an unexplored area that could lead to novel synthetic methodologies. For instance, visible-light photoredox catalysis could be employed to generate an aryl radical from this compound, which could then participate in various C-C and C-heteroatom bond-forming reactions under mild conditions.

In the field of electrochemistry, the iodide/iodine redox couple can act as a mediator in electrochemical synthesis. nih.gov It is conceivable that this compound could be used in electrochemical C-H amination or other oxidative coupling reactions, where the iodide released during the reaction is electrochemically re-oxidized to a reactive iodine species. This approach could offer a green and efficient alternative to traditional chemical oxidants. nih.gov The electrochemical oxidation of the phenol moiety itself also presents an avenue for investigation, potentially leading to the formation of phenoxyl radicals and subsequent coupling products.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound in various chemical contexts. nih.govresearchgate.netbeilstein-journals.org

Future computational studies could focus on several key areas:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed catalytic cycles involving this compound. researchgate.netmdpi.com This would provide invaluable insights into the roles of catalysts, ligands, and reaction conditions, thereby guiding the development of more efficient synthetic protocols.

Prediction of Reactivity and Selectivity: Computational models can predict the regioselectivity of C-H functionalization reactions or the stereoselectivity of asymmetric transformations. nih.gov By calculating the activation energies for different reaction pathways, researchers can identify the most likely products and design experiments to favor the desired outcome.

Supramolecular Assembly Prediction: Advanced computational methods can model the non-covalent interactions, such as halogen and hydrogen bonding, that govern the self-assembly of this compound. nih.gov This could enable the in silico design of crystal structures with desired properties before attempting their synthesis in the lab.

pKa and Redox Potential Prediction: Accurate calculation of the pKa of the phenolic proton and the redox potentials of the molecule can aid in designing experiments for acid-base catalysis, electrochemical reactions, and understanding its behavior in biological systems. researchgate.netnih.govresearchgate.net

By leveraging these computational tools, the exploration of this compound's chemistry can be accelerated, moving from empirical screening to rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.